molecular formula C11H14O2 B1595717 1-(2-Methoxyphenyl)-3-buten-1-ol CAS No. 24165-67-1

1-(2-Methoxyphenyl)-3-buten-1-ol

Cat. No. B1595717
CAS RN: 24165-67-1
M. Wt: 178.23 g/mol
InChI Key: VWOGPWOUPIUOFK-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including structural formulas and 3D models.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the molecule.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and refractive index. It also includes chemical properties like acidity/basicity, reactivity with common substances, and stability under various conditions.


Scientific Research Applications

  • Conformational Analysis and Reactivity :

    • Kahn and Hehre (1987) investigated the conformational energy profiles and electrophilic reactivities of chiral allylic alcohols and ethers, including 2-methoxy-3-butene. They found that these molecules' conformations and reactivities are influenced primarily by the minimization of oxygen lone pair-π bond repulsion, rather than intramolecular hydrogen bonding (Kahn & Hehre, 1987).
  • Nucleophilic Substitution and Elimination Reactions :

    • Toteva and Richard (1996) studied the nucleophilic substitution and elimination reactions of derivatives like 1-(4-methoxyphenyl)-3-methyl-3-butyl, providing insights into the behavior of tertiary carbocations in aqueous solutions (Toteva & Richard, 1996).
  • Solvolysis Reactions :

    • Jia et al. (2002) explored the solvolysis of 2-methoxy-2-phenyl-3-butene, revealing the involvement of ion-molecule pairs and the significance of solvent-equilibrated allylic carbocations in these reactions (Jia et al., 2002).
  • Cyclopropanation of Trisubstituted Alkenes :

    • Østergaard et al. (2001) investigated the copper-catalyzed asymmetric cyclopropanation of trisubstituted alkenes using derivatives of 3-methyl-2-buten-1-ol, showcasing the potential of these compounds in asymmetric synthesis (Østergaard, Jensen, & Tanner, 2001).
  • Synthesis of .gamma.-Butyrolactones :

    • Tamaru, Hojo, and Yoshida (1991) described the palladium(II)-catalyzed carbonylation of 3-buten-1-ols, including a method for efficiently synthesizing .gamma.-butyrolactones (Tamaru, Hojo, & Yoshida, 1991).
  • Metabolic Engineering for Biofuel Production :

    • George et al. (2015) conducted metabolic engineering to produce isoprenoid-based C5 alcohols, including 3-methyl-3-buten-1-ol, in E. coli. Their research highlights the potential of these compounds as biofuels and platform chemicals (George et al., 2015).
  • Studies**:
  • Bryan and Grimshaw (1997) examined the electrocatalytic hydrogenation of related compounds, providing insights into the electrochemical conversion of these molecules (Bryan & Grimshaw, 1997).
  • Stereochemical Influences on Anti-histaminic Activity :

    • Casy and Parulkar (1969) investigated the synthesis and anti-histaminic properties of isomeric aminobutenes, including compounds structurally related to 1-(2-Methoxyphenyl)-3-buten-1-ol, providing valuable information on stereochemical influences on pharmacological activity (Casy & Parulkar, 1969).
  • Anionic Polymerizations :

    • Tsuji, Suzuki, Watanabe, and Takegami (1981) studied the anionic polymerizations of derivatives like trans-1-(2-methoxyphenyl)-1,3-butadiene, which can be considered structurally analogous to 1-(2-Methoxyphenyl)-3-buten-1-ol, uncovering the microstructures of the resulting polymers (Tsuji et al., 1981).
  • Synthesis of Nabumetone and Related Compounds :

    • Viviano, Glasnov, Reichart, Tekautz, and Kappe (2011) evaluated continuous flow strategies for the synthesis of 4-aryl-2-butanone derivatives, including methods relevant to 1-(2-Methoxyphenyl)-3-buten-1-ol, demonstrating scalable and efficient synthesis approaches (Viviano et al., 2011).
  • Cross-Metathesis Reactions :

    • Barile, Bassetti, D'Annibale, Gerometta, and Palazzi (2011) explored the cross-metathesis reactions of homoallyl methyl malonates with sterically hindered allylic esters, including compounds similar to 1-(2-Methoxyphenyl)-3-buten-1-ol, which could have implications in the synthesis of complex molecules (Barile et al., 2011).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and environmental impact. It includes precautions that need to be taken while handling, storing, and disposing of the compound.


Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to its structure to improve its properties, or new methods of synthesizing it.


properties

IUPAC Name

1-(2-methoxyphenyl)but-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-6-10(12)9-7-4-5-8-11(9)13-2/h3-5,7-8,10,12H,1,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOGPWOUPIUOFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20278007
Record name 1-(2-Methoxyphenyl)-3-buten-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20278007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)-3-buten-1-ol

CAS RN

24165-67-1
Record name 2-Methoxy-α-2-propen-1-ylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24165-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 127528
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024165671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 24165-67-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127528
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Record name NSC5673
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5673
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Methoxyphenyl)-3-buten-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20278007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
MM Radcliffe, WP Weber - The Journal of Organic Chemistry, 1977 - ACS Publications
Ph 11 (45%) through reversible Michael addition to the double bond. When the reaction was carried out using the lithium alkoxide and excess maleic anhydride, the desired …
Number of citations: 22 pubs.acs.org
KCA Garber, EE Carlson - ACS chemical biology, 2013 - ACS Publications
Protein phosphorylation is a ubiquitous posttranslational modification that regulates cell signaling in both prokaryotes and eukaryotes. Although the study of phosphorylation has made …
Number of citations: 26 pubs.acs.org
V Dorn, A Chopa, G Radivoy - RSC advances, 2016 - pubs.rsc.org
Very reactive, monodisperse (4.0 ± 0.5 nm) spherical indium(0) nanoparticles have been generated in situ, in a simple, mild and efficient way, by fast reduction of commercially available …
Number of citations: 15 pubs.rsc.org
L Fortunato, L Rossi, G Radivoy… - Proceedings of the …, 2016 - pdfs.semanticscholar.org
Metal-mediated allylation of carbonyl compounds with allyl bromides is an interesting and convenient method to form CC bond and to obtain homoallylic alcohols, which are significant …
Number of citations: 1 pdfs.semanticscholar.org
Y Zhou, Z Zha, Y Zhang, Z Wang - Arkivoc, 2008 - arkat-usa.org
A novel mediator (Sn/I2) has been developed and employed in the allylation and crotylation of various aldehydes and ketones with allyl (crotyl) halide in water. With a catalytic amount …
Number of citations: 9 www.arkat-usa.org
N Minowa, T Mukaiyama - Bulletin of the Chemical Society of Japan, 1987 - journal.csj.jp
A chiral allylating agent, readily generated from tin(II) trifluoromethanesulfonate (tin(II) triflate), chiral diamines derived from (S)-proline and allylaluminum, is efficiently employed in the …
Number of citations: 91 www.journal.csj.jp
T Shimada, A Kina, T Hayashi - The Journal of Organic Chemistry, 2003 - ACS Publications
New axially chiral 2,2‘-bipyridine N,N‘-dioxides 1 were obtained in an enantiomerically pure form by way of cyclic diesters 6 or 7 which were formed by the esterification of diols 2 with (R…
Number of citations: 133 pubs.acs.org
DJ Morrison, WE Piers, M Parvez - Synlett, 2004 - thieme-connect.com
A practical and high yielding synthetic route was developed for the preparation of optically pure (R)-(+)-2-bis (pentafluorophenyl) boryl-,(R)-(+)-1a, b, and (R)-2-difluoroboryl-1, 1′-…
Number of citations: 25 www.thieme-connect.com
RP Thummel, W Nutakul - The Journal of Organic Chemistry, 1977 - ACS Publications
The reaction mixture was cooled, poured into 150 ml of ice water, and extracted with petroleum etherto remove any unreacted II The aqueous layer was acidified with 4 Nhc1 and …
Number of citations: 76 pubs.acs.org
G Bartoli, M Bosco, A Giuliani… - The Journal of …, 2004 - ACS Publications
The Lewis acid promoted allylation of aldehydes has become an important carbon−carbon bond forming reaction in organic chemistry. In this context, we have developed an alternative …
Number of citations: 66 pubs.acs.org

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